BenchChemオンラインストアへようこそ!

1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one

Medicinal chemistry Kinase inhibitor design Structure-activity relationship (SAR)

CAS 883738-26-9 is the meta-substituted boronate ester explicitly used in kinase inhibitor patents. Its pinacol ester ensures bench-top stability and compatibility with anhydrous Suzuki-Miyaura cross-coupling, outperforming free boronic acids during silica gel chromatography. The methylene spacer introduces conformational flexibility absent in direct N-phenyl analogs, critical for induced-fit binding to flexible kinase targets. Pair with its para isomer (CAS 1801257-56-6) for systematic biaryl geometry SAR. Ideal for fragment-based drug design and kinase inhibitor lead optimization. Order now.

Molecular Formula C16H23BN2O3
Molecular Weight 302.2 g/mol
CAS No. 883738-26-9
Cat. No. B1457155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one
CAS883738-26-9
Molecular FormulaC16H23BN2O3
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCNC3=O
InChIInChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)13-7-5-6-12(10-13)11-19-9-8-18-14(19)20/h5-7,10H,8-9,11H2,1-4H3,(H,18,20)
InChIKeyOVVJVGUNEKQSNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one (CAS 883738-26-9): Key Compound Identifiers, Class, and Research Role


1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one (CAS 883738-26-9) is an organoboron compound classified as a pinacol boronate ester-functionalized N-benzyl imidazolidin-2-one [1]. With a molecular formula of C16H23BN2O3 and a molecular weight of approximately 302.2 g/mol, it combines a cyclic urea (imidazolidin-2-one) head group with a meta-substituted benzyl linker bearing a tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) moiety . This compound is listed as a chemical intermediate in kinase inhibitor patent literature and is offered by multiple chemical suppliers primarily as a building block for medicinal chemistry and organic synthesis applications [1].

Why 1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one Cannot Be Substituted by Generic Boronate Ester Building Blocks


Although several benzyl-imidazolidinone boronate esters share the same molecular formula (C16H23BN2O3) and appear structurally similar, simple substitution with a regioisomer or an analog lacking the methylene spacer can alter critical properties including conformational flexibility, target binding geometry, and Suzuki coupling reactivity profiles . The specific meta-substituted benzyl pattern in this compound has been explicitly employed as a synthetic intermediate in kinase inhibitor programs, where minor structural variations in the linker position or boron protecting group can lead to significant differences in the pharmacokinetic and pharmacodynamic properties of the final drug candidates [1]. Therefore, researchers cannot assume functional equivalence without direct comparative data.

Quantitative Differentiation Evidence for 1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one: Head-to-Head, Cross-Study, and Class-Level Comparisons


Meta vs. Para Substitution: Regiochemical Impact on Molecular Geometry and Synthetic Utility

The target compound (CAS 883738-26-9) bears the pinacol boronate ester at the meta position of the benzyl ring, in contrast to the para-substituted regioisomer (CAS 1801257-56-6) . Meta substitution introduces a different vector angle for the boronate group relative to the imidazolidin-2-one core, which can influence the geometry of the biaryl bond formed during Suzuki coupling and thereby alter the three-dimensional shape of the final coupled product [1]. This regiochemical distinction is critical in medicinal chemistry programs where small changes in substituent position can dramatically affect target binding [1].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship (SAR)

Methylene Spacer Presence: Conformational Flexibility Differentiation from Direct Phenyl-Linked Analogs

The target compound incorporates a methylene (-CH2-) spacer between the imidazolidin-2-one nitrogen and the phenyl ring bearing the boronate ester. In contrast, the direct N-phenyl analog 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one lacks this spacer, resulting in a lower molecular weight of 288.15 g/mol and a different molecular formula (C15H21BN2O3) . The presence of the methylene linker introduces an additional rotational degree of freedom, which can modulate the conformational ensemble accessible to the molecule and influence both its reactivity in cross-coupling reactions and the conformational preferences of any coupled products [1].

Conformational analysis Linker design Suzuki coupling

Pinacol Boronate Ester vs. Free Boronic Acid: Stability and Handling Advantages in Multi-Step Synthesis

The target compound is supplied as the pinacol boronate ester, which is the protected form of the corresponding boronic acid. Pinacol boronates are generally more stable toward protodeboronation and oxidation compared to their free boronic acid counterparts, and they are compatible with anhydrous cross-coupling conditions . While no direct quantitative stability comparison between the pinacol ester of CAS 883738-26-9 and its free boronic acid analog has been published, the class-level advantage of pinacol esters over free boronic acids for long-term storage and handling is well established in the organoboron chemistry literature . The MIDA boronate alternative offers orthogonal stability but requires different deprotection conditions, which may not be compatible with all synthetic sequences .

Boronate ester stability Suzuki-Miyaura coupling Building block procurement

Kinase Inhibitor Patent Embedding: Documented Use as a Privileged Intermediate

The target compound is explicitly listed as a chemical intermediate in US Patent US20060084650A1, which describes kinase inhibitor compositions [1]. Its inclusion in this patent, alongside structurally related boronate ester intermediates, indicates its established role in the synthesis of bioactive kinase-targeting molecules. In contrast, the para-substituted regioisomer (CAS 1801257-56-6) does not appear in the same patent context, suggesting that the meta-substitution pattern may be specifically required for the synthetic routes or target binding modes envisioned in this kinase inhibitor program [1].

Kinase inhibitors Patent analysis Medicinal chemistry building blocks

Recommended Application Scenarios for 1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Meta-Substituted Benzyl Boronate Geometry

Based on the compound's documented role in kinase inhibitor patent literature [1], procurement of this specific meta-substituted regioisomer is indicated for SAR programs exploring the effect of boronate ester position on target binding. The meta geometry provides a distinct exit vector for Suzuki-coupled biaryl products compared to the para isomer, which can alter inhibitor binding modes in ATP-binding pockets of kinases [1].

Multi-Step Synthesis Requiring Bench-Stable, Chromatography-Compatible Boronate Ester Building Blocks

The pinacol boronate ester form offers the class-level advantage of superior bench-top stability and compatibility with standard anhydrous Suzuki-Miyaura cross-coupling conditions . This makes CAS 883738-26-9 preferable to the free boronic acid analog for synthetic sequences requiring intermediate purification by silica gel chromatography, where free boronic acids often streak or decompose .

Conformational SAR Studies Leveraging the Methylene Spacer for Target Protein Interactions

The methylene (-CH2-) spacer between the imidazolidin-2-one ring and the phenyl boronate moiety introduces conformational flexibility that is absent in the direct N-phenyl analog (MW 288.15 g/mol) . This feature is valuable in medicinal chemistry programs seeking to explore the conformational degrees of freedom that influence induced-fit binding to flexible protein targets, as demonstrated in benzylated imidazolidin-2-one derivatives evaluated for CNS targets [2].

Building Block Procurement for Parallel Library Synthesis with Differential Coupling Geometries

When constructing focused libraries of biaryl compounds via Suzuki coupling, the combination of meta-substituted regioisomer (CAS 883738-26-9) and its para-substituted counterpart (CAS 1801257-56-6) as a matched pair enables systematic exploration of the geometric space around the coupled biaryl axis . This matched-pair approach is a recognized strategy in fragment-based and scaffold-hopping drug design.

Quote Request

Request a Quote for 1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.